molecular formula C10H9BrO2 B8559924 5-(2-bromoethyl)-3H-2-benzofuran-1-one

5-(2-bromoethyl)-3H-2-benzofuran-1-one

Cat. No.: B8559924
M. Wt: 241.08 g/mol
InChI Key: ZAUYVJAYCHMTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-bromoethyl)-3H-2-benzofuran-1-one is an organic compound with the molecular formula C10H9BrO2. It is a derivative of benzofuran, a bicyclic structure consisting of a benzene ring fused to a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromoethyl)-3H-2-benzofuran-1-one typically involves the bromination of 2-benzofuran-1(3H)-one. One common method is the reaction of 2-benzofuran-1(3H)-one with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction introduces a bromoethyl group at the 5-position of the benzofuran ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-bromoethyl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-bromoethyl)-3H-2-benzofuran-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-bromoethyl)-3H-2-benzofuran-1-one involves its interaction with nucleophiles due to the presence of the bromoethyl group. This group is highly reactive and can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds. The benzofuran core can also participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-bromoethyl)-3H-2-benzofuran-1-one is unique due to its benzofuran core, which imparts specific chemical properties and reactivity. The presence of both the bromoethyl group and the benzofuran ring allows for diverse chemical transformations and applications in various fields .

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

5-(2-bromoethyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H9BrO2/c11-4-3-7-1-2-9-8(5-7)6-13-10(9)12/h1-2,5H,3-4,6H2

InChI Key

ZAUYVJAYCHMTHJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)CCBr)C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-(2-hydroxyethyl)-2-benzofuran-1(3H)-one (1.2 g, 6.8 mmol) in DCM at 0° C. was added carbon tetrabromide (2.3 g, 6.8 mmol), triphenylphosphine (1.8 g, 6.8 mmol), and imidazole (0.46 g, 6.8 mmol). The mixture was allowed to stir at 0° C. for 5 minutes, and then allowed to warm to RT and stir for 1.5 hours. The crude was concentrated and purified by silica gel chromatography (43% EtOAc with Hexanes) to obtain 5-(2-Bromoethyl)-2-benzofuran-1(3H)-one. LC-MS (IE, m/z): 241/243 (M+1)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
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2.3 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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